3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile is a chemical compound with the molecular formula CHFNO. It features a difluorophenyl group and a hydroxyl group attached to a propanenitrile backbone. This compound is classified as an organic nitrile and falls within the category of aromatic compounds due to the presence of the aromatic difluorophenyl moiety.
The compound can be synthesized through various methods, including those described in patent literature and chemical synthesis reports. It has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of 3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile can be achieved through several pathways. One common method involves the reaction of 2,6-difluorobenzaldehyde with a suitable nitrile precursor under basic conditions. Another approach may utilize a multi-step process starting from simpler organic compounds.
The molecular structure of 3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile can be represented as follows:
3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile primarily revolves around its interactions with biological targets, particularly enzymes involved in metabolic pathways.
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties .
3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile has potential applications in various fields:
3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile emerged as a structurally optimized derivative within the broader class of β-hydroxynitrile compounds, which gained prominence in the late 20th century for their utility as chiral building blocks in pharmaceutical synthesis. Its development paralleled advances in fluorinated organic chemistry, where strategic fluorine incorporation became a cornerstone strategy for modulating drug metabolism and target binding. The compound’s design leveraged historical insights from early β-hydroxynitriles like 3-hydroxypropanenitrile (CAS 109-78-4), a known intermediate for cardiovascular and anticancer agents such as propranolol and cyclophosphamide [1]. The deliberate introduction of ortho-fluorine substituents addressed limitations of non-fluorinated predecessors, particularly concerning metabolic stability and membrane permeability, positioning it as a versatile scaffold for targeted therapeutic discovery.
The compound’s molecular architecture (empirical formula: C₉H₇F₂NO; molecular weight: 183.15 g/mol) integrates three critical elements: a gem-difluorinated phenyl ring, a stereogenic tertiary alcohol, and a polar nitrile group. This trifecta confers distinctive physicochemical and electronic properties:
Table 1: Comparative Physicochemical Properties of Key Hydroxynitrile Derivatives
| Property | 3-(2,6-Difluorophenyl)-3-hydroxypropanenitrile | 3-Hydroxypropanenitrile [1] | 3-(3-Fluorophenyl)-2-hydroxypropanenitrile [5] |
|---|---|---|---|
| Molecular Formula | C₉H₇F₂NO | C₃H₅NO | C₉H₈FNO |
| Molecular Weight (g/mol) | 183.15 | 71.08 | 165.16 |
| logP (Predicted) | 1.0 | -0.94 | 1.23 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 2 | 3 |
| Rotatable Bonds | 3 | 2 | 3 |
This compound’s hybrid structure underpins its dual role in contemporary research:
Drug Discovery: It serves as a precursor to bioactive molecules targeting neurological disorders, inflammation, and oncology. The nitrile group undergoes facile transformations into amides, carboxylic acids, or tetrazoles – functional groups prevalent in pharmacophores. For example, analogs like 3-(2,5-difluorophenyl)-3-hydroxypropanenitrile (S14039930) exhibit modulatory activity against transient receptor potential melastatin 8 (TRPM8) channels, relevant for pain and overactive bladder syndromes [10]. The fluorine atoms enhance binding to aryl pockets in enzymes, as demonstrated in kinase inhibitors targeting Candida albicans Yck2, a mechanism crucial for overcoming antifungal resistance [8].
Chemical Synthesis: The molecule’s stereogenicity enables asymmetric synthesis routes. Modern catalytic methods leverage its prochiral ketone precursor for enantioselective reductions (e.g., Ru-BINAP hydrogenation or baker’s yeast bioreduction) to access (R)- or (S)-enantiomers. These are pivotal for chiral drug development, such as mineralocorticoid antagonists inspired by eplerenone’s difluorophenyl motifs [7]. Additionally, the hydroxyl group participates in Mitsunobu reactions or esterifications, while the nitrile tolerates Grignard additions, showcasing synthetic versatility unmatched by non-nitrilic analogs.
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1